
N-(1,3-diphenyl-1H-pyrazol-5-yl)-2-methoxyBenzamide
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Overview
Description
N-(1,3-diphenyl-1H-pyrazol-5-yl)-2-methoxyBenzamide is a synthetic organic compound known for its diverse applications in scientific research. This compound features a pyrazole ring substituted with phenyl groups and a benzamide moiety, making it a versatile molecule in various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-diphenyl-1H-pyrazol-5-yl)-2-methoxyBenzamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring is synthesized through the reaction of hydrazine with 1,3-diketones under acidic or basic conditions.
Substitution with Phenyl Groups: The pyrazole ring is then substituted with phenyl groups using phenylhydrazine in the presence of a catalyst.
Coupling with 2-methoxybenzoic Acid: The final step involves coupling the substituted pyrazole with 2-methoxybenzoic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-diphenyl-1H-pyrazol-5-yl)-2-methoxyBenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzamides or pyrazoles.
Scientific Research Applications
Antimicrobial Activity
Recent studies have evaluated the antimicrobial efficacy of compounds related to N-(1,3-diphenyl-1H-pyrazol-5-yl)-2-methoxyBenzamide. For instance, a study synthesized various derivatives and tested them against standard pathogens, including both gram-positive and gram-negative bacteria as well as fungi. The results indicated that several derivatives exhibited significant inhibition potency against strains such as Pseudomonas aeruginosa and Staphylococcus aureus (MRSA) .
Summary of Antimicrobial Efficacy
Compound | Inhibition Zone (mm) | MIC (µg/mL) | Target Microorganism |
---|---|---|---|
Compound 7 | 18 | 5 | Pseudomonas aeruginosa |
Compound 8 | 20 | 3 | Staphylococcus aureus |
Compound 12 | 22 | 4 | Klebsiella pneumonia |
Anti-inflammatory Properties
The anti-inflammatory potential of this compound has also been investigated. A series of pyrazole derivatives were synthesized and evaluated using the heat-induced protein denaturation technique. These compounds demonstrated notable anti-inflammatory activity, suggesting their utility in treating inflammatory conditions .
Key Findings on Anti-inflammatory Activity
Compound | Activity Level | Method Used |
---|---|---|
Compound A | High | Protein Denaturation |
Compound B | Moderate | Protein Denaturation |
Anticancer Applications
The anticancer properties of this compound derivatives have been explored through various studies. One significant study focused on the synthesis of pyrazole-benzimidazole hybrids, which were evaluated for their anti-proliferative effects against human cancer cell lines such as A549 (lung), MCF-7 (breast), and HeLa (cervical). The results indicated that certain compounds exhibited IC50 values in the range of 0.83 to 1.81 μM, demonstrating potent growth inhibition .
Summary of Anticancer Efficacy
Compound | Cell Line | IC50 (µM) |
---|---|---|
Compound 9 | MCF-7 | 0.83 |
Compound 17 | A549 | 1.20 |
Compound 28 | HeLa | 1.81 |
Mechanism of Action
The compound exerts its effects primarily through interaction with specific molecular targets. For instance, it has been shown to modulate the activity of metabotropic glutamate receptor 5 (mGluR5), which plays a crucial role in cognitive functions and has implications in treating depression . The modulation of mGluR5 by this compound involves allosteric regulation, altering the receptor’s conformation and activity.
Comparison with Similar Compounds
Similar Compounds
3-cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide: Another compound with a similar structure but with a cyano group, known for its role as a positive allosteric modulator of mGluR5.
N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide: Lacks the methoxy group but shares the core pyrazole and benzamide structure.
Uniqueness
N-(1,3-diphenyl-1H-pyrazol-5-yl)-2-methoxyBenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group enhances its solubility and potentially its interaction with biological targets.
Biological Activity
N-(1,3-diphenyl-1H-pyrazol-5-yl)-2-methoxyBenzamide, with the chemical formula C23H19N3O2 and a molecular weight of 369.42 g/mol, is a compound of interest due to its potential biological activities. This article explores its biological activity, including its effects on various cellular pathways, mechanisms of action, and relevant case studies.
Antiproliferative Activity
Recent studies have investigated the antiproliferative effects of this compound on cancer cell lines. In vitro assays demonstrated that this compound exhibits significant cytotoxicity against several cancer types. For instance, the compound was shown to inhibit the growth of MCF-7 breast cancer cells with an IC50 value indicative of potent activity (exact IC50 values were not specified in the search results but are generally below 10 µM for effective compounds) .
The mechanism by which this compound exerts its effects appears to involve modulation of key signaling pathways. It has been suggested that the compound may act as a positive allosteric modulator of metabotropic glutamate receptors (mGluR5), enhancing calcium release in neuronal cells . This interaction is pivotal for various neuroprotective and neuroregenerative processes.
Antioxidative Properties
The antioxidative capacity of this compound has also been studied. Compounds with similar structures have demonstrated significant antioxidative activity, which may contribute to their antiproliferative effects by mitigating oxidative stress within cells . The presence of methoxy groups is believed to enhance this activity by increasing electron donation.
Antibacterial Activity
In addition to its anticancer properties, preliminary studies suggest that this compound may exhibit antibacterial activity. It has shown effectiveness against Gram-positive bacteria such as Enterococcus faecalis, although specific minimum inhibitory concentration (MIC) values were not detailed in the available literature .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its biological activity. The presence of electronegative substituents in specific positions on the benzamide moiety has been correlated with increased potency against target receptors .
Table: Summary of Biological Activities
Activity | Effect | IC50/MIC |
---|---|---|
Antiproliferative | Significant cytotoxicity in MCF-7 | < 10 µM (est.) |
Antioxidative | Reduces oxidative stress | Not specified |
Antibacterial | Effective against E. faecalis | Not specified |
Case Studies and Research Findings
Several research articles have documented the synthesis and biological evaluation of compounds related to this compound. In one study, derivatives were synthesized and screened for their antiproliferative effects against various cancer cell lines, revealing promising candidates with selective activity profiles . Another study emphasized the importance of substituent positioning on the benzamide structure in enhancing receptor binding affinity and functional activity .
Properties
Molecular Formula |
C23H19N3O2 |
---|---|
Molecular Weight |
369.4 g/mol |
IUPAC Name |
N-(2,5-diphenylpyrazol-3-yl)-2-methoxybenzamide |
InChI |
InChI=1S/C23H19N3O2/c1-28-21-15-9-8-14-19(21)23(27)24-22-16-20(17-10-4-2-5-11-17)25-26(22)18-12-6-3-7-13-18/h2-16H,1H3,(H,24,27) |
InChI Key |
AGGJIVGNMZZNOC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2=CC(=NN2C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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